molecular formula C15H14O4 B046417 4-(Benzyloxy)-3-methoxybenzoic acid CAS No. 1486-53-9

4-(Benzyloxy)-3-methoxybenzoic acid

Cat. No.: B046417
CAS No.: 1486-53-9
M. Wt: 258.27 g/mol
InChI Key: JGMBQAGNZLBZCE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a benzyloxy group at the 4-position and a methoxy group at the 3-position, along with a carboxylic acid functional group

Scientific Research Applications

4-(Benzyloxy)-3-methoxybenzoic acid has several scientific research applications:

Safety and Hazards

4-(Benzyloxy)-3-methoxybenzoic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .

Mode of Action

The mode of action of 4-(Benzyloxy)-3-methoxybenzoic acid involves interactions with its targets, leading to changes in the molecular structure. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Additionally, it could participate in transformations such as oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, if it undergoes reactions at the benzylic position, it could lead to the formation of new compounds via free radical bromination or nucleophilic substitution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactions at the benzylic position could be influenced by the presence of certain reagents or catalysts . Additionally, factors such as temperature, pH, and the presence of other compounds in the environment could also affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

4-Hydroxy-3-methoxybenzoic acid+Benzyl bromideK2CO3,Reflux4-(Benzyloxy)-3-methoxybenzoic acid\text{4-Hydroxy-3-methoxybenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 4-Hydroxy-3-methoxybenzoic acid+Benzyl bromideK2​CO3​,Reflux​4-(Benzyloxy)-3-methoxybenzoic acid

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 4-bromo-3-methoxybenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial to ensure high yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-3-methoxybenzaldehyde or this compound.

    Reduction: Formation of 4-(benzyloxy)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the benzyloxy group.

    4-(Benzyloxy)benzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxybenzoic acid: Similar structure but lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-3-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and materials science.

Properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBQAGNZLBZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280399
Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-53-9
Record name 1486-53-9
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Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (2.0 g) in methanol (50 ml) was added to a solution of 4-benzyloxy-3-methoxy benzoic acid methyl ester (4.64 g) in methanol (50 ml) and refluxed for 4 hrs. After removal of methanol under reduced pressure the residue was dissolved in water (150 ml) and washed with ethyl acetate (2×50 ml). The aqueous layer was acidified with 2N hydrochloric acid to pH 2. The precipitated product was collected by filtration which on drying under vacuum provided 4.17 g of 4-benzyloxy-3-methoxy benzoic acid. (Yield=74%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzyl chloride (24.6 ml, 209 mmol, 1.1 eq.) in THF (100 ml) was added dropwise at 0° C. over 15 min, to a mechanically stirred solution of 4-hydroxy-3-methoxybenzoic acid (vanillic acid, 1) (30 g, 179 mmol) in THF (90 ml) and 2.0 M aq. NaOH (225 ml). The mixture was allowed to warm to room temperature and then heated under reflux for 48 hours. After cooling, the mixture was washed with hexane (2×100 ml) and the THF was removed in vacuo. The remaining aqueous phase was acidified to pH 1 with conc. HCl. The resulting precipitate was collected by filtration, washed with water and dried to afford 4-benzyloxy-3-methoxybenzoic acid (2) as a pale amorphous solid.
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium hydroxide (12g.; 0.3m) was dissolved in 200 ml. of water, silver oxide (11.6g.; 0.05m) added and the resulting mixture warmed to 50° C, 3-methoxy-4-benzyloxybenzaldehyde (12.1g; 0.05m) added in one portion and the mixture heated to 60° C with stirring for 1 hour, stirred 18 hours at room temperature, filtered and acidified to give the acid which was recrystallised from glacial acetic acid, m.p. 172°-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 4-hydroxy-3-methoxybenzoic acid (25 g, 0.15 mole) in ethanol (150 ml), 2N NaOH aq. (74.3 g, 0.15 mole) and benzyl chloride (56.5 g, 0.45 mole) were added, continued to stir for 1 hour under reflux, then 5N NaOH aq. (150 ml) was added dropwise with stirring under reflux, and continued to stir for 1 hour under reflux. After reaction, the solvent was removed, and H2O was added to the residue and acidified with conc. hydrochloric acid to make pH 1. The resulting precipitate was filtered, washed with H2O and dried to give 22.1 g of 4-benzyloxy-3-methoxybenzoic acid as pale yellow crystals having a m.p. of 171°-172.5°.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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